1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone
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Overview
Description
1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone is an organic compound characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone can be achieved through various methods. One common approach involves the Friedel–Crafts alkylation reaction. This reaction typically uses substituted anilines and ninhydrin in the presence of molecular iodine at ambient temperature. The process is cost-effective, regioselective, and environmentally benign .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves the replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
- 1-(4-Amino-2-chloro-5-methoxy-phenyl)-propanone
- 1-(4-Amino-2-chloro-5-methoxy-phenyl)-butanone
Comparison: Compared to its analogs, 1-(4-Amino-2-chloro-5-methoxy-phenyl)-ethanone may exhibit unique properties due to the specific arrangement of its functional groups. These differences can influence its reactivity, biological activity, and potential applications. For instance, the ethanone derivative might have different solubility or stability profiles compared to the propanone or butanone derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(4-amino-2-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
QXIIOUSSVLDJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)N)OC |
Origin of Product |
United States |
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